4-(2-Thiophen-2-yl-acetylamino)-benzoic acid
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Overview
Description
The compound “4-(2-Thiophen-2-yl-acetylamino)-benzoic acid” is a heterocyclic amide derivative . It has a molecular formula of C14H14N2O5S2 . The IUPAC name for this compound is (4 S )-2- [ ( R )-carboxy- [ (2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4 H -1,3-thiazine-4-carboxylic acid .
Synthesis Analysis
The compound is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The structure of the compound was confirmed by IR, 1 H NMR, 13 C NMR, elemental analysis, and X-ray diffraction . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 354.03441390 g/mol . The topological polar surface area of the compound is 170 Ų .Scientific Research Applications
Structural Investigation and Analysis
This compound has been used in the synthesis of novel heterocyclic amide derivatives . The crystal packing of these derivatives is stabilized by C−H···N and N−H···N hydrogen bonds . Hirshfeld surface analysis was used to specify the close intermolecular interactions in the molecule .
Biological Evaluation
The compound has been evaluated for its biological properties. It exhibited moderate antioxidant activity . The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains . It also demonstrated significant activity against yeasts .
Interaction with DNA Bases
The interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) phenomena .
Insecticidal Activity
Diacylhydrazine derivatives, which have a similar structure to this compound, have been shown to have significant insecticidal activities . They induce precocious molting in insects .
Use in Polymers, Dyes, and Liquid Crystals
Amides, which are a part of this compound’s structure, are an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .
Antifungal and Antibacterial Properties
Some amide compounds, similar to this one, have been shown to have significant antifungal and antibacterial properties .
Antioxidant Properties
The compound has been shown to possess antioxidant properties, which can be beneficial in various biological and chemical applications .
Anti-inflammatory and Anti-HSV Activity
Some amide compounds have been shown to have anti-inflammatory and anti-HSV activity . This suggests potential applications of “4-(2-Thiophen-2-yl-acetylamino)-benzoic acid” in the medical field.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUPGOFYXFJWIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349480 |
Source
|
Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
CAS RN |
436088-76-5 |
Source
|
Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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